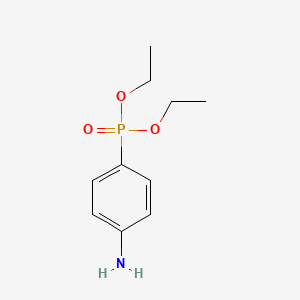

Diethyl (4-aminophenyl)phosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-diethoxyphosphorylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGQTUBEBRLSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(C=C1)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297808 | |

| Record name | diethyl (4-aminophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42822-57-1 | |

| Record name | 42822-57-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl (4-aminophenyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl (4-aminophenyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (4-aminophenyl)phosphonate is a key organophosphorus compound that serves as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a reactive aniline moiety and a phosphonate group, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. Phosphonates are recognized as effective mimics of phosphates and are utilized in the design of enzyme inhibitors, antiviral agents, and other therapeutics.[1][2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering in-depth analysis of reaction mechanisms, experimental protocols, and practical considerations for its successful preparation.

Core Synthetic Strategies

The synthesis of this compound is primarily achieved through a two-stage process that involves the formation of a carbon-phosphorus (C-P) bond followed by the functional group transformation of a nitro group to an amine. Two principal routes for establishing the C-P bond are the Hirao reaction and the Michaelis-Arbuzov reaction.

Pathway 1: Hirao Reaction followed by Nitro Group Reduction

This is a widely employed and highly adaptable method for the synthesis of arylphosphonates. The general strategy involves the palladium-catalyzed cross-coupling of an aryl halide with a dialkyl phosphite, followed by the reduction of a nitro group to the desired amine.

Stage 1: Synthesis of Diethyl (4-nitrophenyl)phosphonate via the Hirao Reaction

The Hirao reaction is a powerful tool for forming C-P bonds through the palladium-catalyzed coupling of aryl or vinyl halides with H-phosphonates.[3][4] The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, and a base.

Reaction Mechanism: The catalytic cycle of the Hirao reaction is analogous to other palladium-catalyzed cross-coupling reactions and involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromonitrobenzene) to form a Pd(II) intermediate.

-

Transmetalation/Ligand Exchange: The diethyl phosphite, in the presence of a base, coordinates to the palladium center, followed by the elimination of a salt.

-

Reductive Elimination: The aryl and phosphonate groups on the palladium complex undergo reductive elimination to form the desired diethyl (4-nitrophenyl)phosphonate and regenerate the active Pd(0) catalyst.

Catalyst Systems and Reaction Conditions:

A variety of palladium catalysts and ligands have been successfully employed in the Hirao reaction. Common catalyst precursors include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3][4] Ligands such as triphenylphosphine (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often used to stabilize the palladium catalyst and promote the reaction.[3]

"Greener" approaches to the Hirao reaction have been developed, including the use of microwave irradiation and "ligand-free" conditions, where an excess of the phosphite reagent can also act as a ligand.[5][6] These methods can significantly reduce reaction times and simplify purification.

Experimental Protocol: Synthesis of Diethyl Arylphosphonates (General Hirao Conditions)

The following is a general procedure based on established Hirao reaction protocols and can be adapted for the synthesis of diethyl (4-nitrophenyl)phosphonate from 4-bromonitrobenzene or 4-iodonitrobenzene.

Materials:

-

Aryl halide (e.g., 4-bromonitrobenzene)

-

Diethyl phosphite

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))

-

Nitrogen or Argon atmosphere

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq), diethyl phosphite (1.2 - 1.5 eq), and the chosen anhydrous solvent.

-

Add the base (DIPEA or TEA, 1.3 - 2.0 eq).

-

In a separate vial, pre-mix the palladium(II) acetate (1-5 mol%) and the ligand (e.g., dppf, 1-5 mol%). Add this catalyst mixture to the reaction flask.

-

Heat the reaction mixture to reflux (for acetonitrile) or to a higher temperature (e.g., 110 °C for DMF) and stir for 12-24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure diethyl (4-nitrophenyl)phosphonate.

Data Summary for Diethyl (4-nitrophenyl)phosphonate:

| Property | Value |

| Molecular Formula | C₁₀H₁₄NO₅P |

| Molecular Weight | 259.20 g/mol |

| Appearance | Typically a solid or oil |

Stage 2: Reduction of Diethyl (4-nitrophenyl)phosphonate

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this conversion.

Reaction Mechanism: The catalytic hydrogenation of a nitro group on a catalyst surface (e.g., Palladium on Carbon - Pd/C) involves the adsorption of both the nitro compound and hydrogen gas onto the catalyst. The hydrogen molecules are dissociated into reactive hydrogen atoms on the palladium surface. These hydrogen atoms then sequentially reduce the nitro group, likely through nitroso and hydroxylamine intermediates, to the final amine.

Experimental Protocol: Catalytic Hydrogenation of Diethyl (4-nitrophenyl)phosphonate

This protocol is based on general procedures for the reduction of aromatic nitro compounds.

Materials:

-

Diethyl (4-nitrophenyl)phosphonate

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Solvent (e.g., ethanol, methanol, or ethyl acetate)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve diethyl (4-nitrophenyl)phosphonate in a suitable solvent in a reaction flask.

-

Carefully add the Pd/C catalyst to the solution. The amount of catalyst can range from 1 to 10 mol% of the substrate.

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed. This typically takes a few hours.

-

Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet with solvent during filtration.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Data Summary for this compound:

| Property | Value |

| Molecular Formula | C₁₀H₁₆NO₃P |

| Molecular Weight | 229.21 g/mol |

| Appearance | Solid or oil |

| CAS Number | 42822-57-1 |

Pathway 2: Michaelis-Arbuzov Reaction followed by Nitro Group Reduction

An alternative and robust method for the formation of the C-P bond is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.

Stage 1: Synthesis of Diethyl (4-nitrophenyl)phosphonate via the Michaelis-Arbuzov Reaction

While the classical Michaelis-Arbuzov reaction is typically used with alkyl halides, it can be adapted for aryl halides under certain conditions, often requiring a catalyst. A more direct application for a similar structure involves the reaction of triethyl phosphite with a 4-nitrobenzyl halide.[7]

Reaction Mechanism: The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a phosphonium salt intermediate.

-

Dealkylation: The displaced halide ion then attacks one of the ethyl groups on the phosphonium salt in an Sₙ2 reaction, leading to the formation of the diethyl phosphonate and ethyl halide as a byproduct.[8]

Experimental Protocol: Synthesis of Diethyl (4-nitrobenzyl)phosphonate (Analogous Michaelis-Arbuzov Reaction)

This protocol is for a structurally similar compound and illustrates the general procedure.[7]

Materials:

-

4-Nitrobenzyl bromide

-

Triethyl phosphite

-

Microwave-safe reaction vessel (for microwave-assisted synthesis)

Procedure (Microwave-Assisted): [7]

-

In a microwave-safe reaction vessel, combine 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).

-

Seal the vessel and place it in a scientific microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80 °C) for a short period (e.g., 15 minutes).[7]

-

After cooling, the product can be purified by removing volatile components under reduced pressure.

Stage 2: Reduction of the Nitro Group

The reduction of the nitro group would proceed as described in Pathway 1, Stage 2.

Visualization of Synthetic Pathways

Caption: Overview of the primary synthetic pathways to this compound.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of compounds with a range of biological activities. The phosphonate moiety can act as a stable mimic of a phosphate group or a transition state analog for enzymatic reactions involving hydrolysis.[2]

-

Enzyme Inhibitors: Phenylphosphonic acids derived from this compound have been synthesized and investigated as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair.[1]

-

Antiviral Agents: The structural motif of aminophenylphosphonates can be incorporated into larger molecules designed to target viral enzymes. For example, derivatives of similar phosphonates have been explored as antiviral agents.[9]

-

Building Block for Combinatorial Chemistry: The presence of a reactive amine group allows for the facile introduction of diverse chemical functionalities, making this compound a useful scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

The synthesis of this compound is a well-established process that can be achieved through reliable and adaptable synthetic routes. The choice between the Hirao and Michaelis-Arbuzov reactions for the crucial C-P bond formation will depend on the availability of starting materials, desired scale, and equipment. The subsequent reduction of the nitro group is a straightforward and high-yielding transformation. The commercial availability of this compound further underscores its importance as a starting material for the synthesis of more complex and potentially therapeutic molecules.[1] This guide provides the foundational knowledge for researchers to confidently approach the synthesis and application of this key intermediate in their drug discovery and development endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)

- Zhao, X., et al. (2022). Phosphonic acid-containing inhibitors of tyrosyl-DNA phosphodiesterase 1. Frontiers in Chemistry, 10, 966589.

- Montchamp, J.-L. (2014). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. The Journal of organic chemistry, 79(10), 4436-4445.

- Organic Chemistry Portal. (n.d.). Arbuzov Reaction.

- Keglevich, G., Jablonkai, E., & Balázs, L. B. (2014). A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions. RSC Advances, 4(43), 22808-22816.

- Keglevich, G., et al. (2019). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Synthesis, 16(4), 523-545.

- Keglevich, G. (2019). New Developments on the Hirao Reactions, Especially from “Green” Point of View.

- Richardson, R. M., & Wiemer, D. F. (2011).

- ResearchGate. (n.d.). Synthesis of phosphonate derivatives using diethyl amine.

- Keglevich, G. (2018). 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds. De Gruyter.

- Keglevich, G. (n.d.). The Hirao reaction of diphenylphosphine oxide and diethyl phosphite...

- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Synthesis of Diethyl (4-nitrobenzyl)

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Ordonez, M., et al. (2021). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Pharmaceuticals, 14(7), 661.

- University of New Hampshire Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo.

- Royal Society of Chemistry. (2018). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O).

- Marinetti, A., & Savignac, P. (1998). Diethyl (dichloromethyl)

- Ningbo Inno Pharmchem Co.,Ltd. (2026).

- ResearchGate. (n.d.).

- ResearchGate. (2026).

- AbacipharmTech. (n.d.). This compound.

- ResearchGate. (2025). A general synthesis of ethyl 4-aminophenyl and ethyl 4-[amino(hydroxyimino)

- Perreira, M., et al. (2022). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. ACS Omega, 7(1), 1236-1246.

- ResearchGate. (n.d.).

- ResearchGate. (2025). Key Mechanistic Details of Paraoxon Decomposition by Polyoxometalates: Critical Role of Para-Nitro Substitution.

Sources

- 1. Phosphonic acid-containing inhibitors of tyrosyl-DNA phosphodiesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Arbuzov Reaction [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physicochemical Properties of Diethyl (4-aminophenyl)phosphonate

Introduction

Diethyl (4-aminophenyl)phosphonate is an organophosphorus compound of significant interest to researchers in medicinal chemistry and materials science. As a synthetic intermediate, its unique structure, featuring a reactive aromatic amine and a tunable phosphonate ester moiety, makes it a versatile building block. The aminophenyl group provides a handle for further chemical modification, such as amide bond formation or diazotization, while the diethyl phosphonate group can be hydrolyzed to the corresponding phosphonic acid, a known metal-chelating agent and a key functional group in the design of bone-targeting agents and enzyme inhibitors.

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. These properties—including solubility, melting point, acidity/basicity (pKa), and spectroscopic characteristics—govern its reactivity, purification, formulation, and ultimately, its utility in drug development and materials synthesis. This guide provides a comprehensive overview of these core properties, grounded in experimental data and established analytical methodologies, to empower researchers and development professionals in their work with this compound.

Chemical Identity and Core Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by its unique molecular structure, from which all its physical and chemical properties derive.

The structure consists of a central benzene ring substituted at position 4 with an amino (-NH₂) group and at position 1 with a diethyl phosphonate [-P(O)(OCH₂CH₃)₂] group.

Caption: 2D Structure of this compound.

This structure is associated with the following key identifiers:

| Property | Value | Source |

| CAS Number | 42822-57-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₆NO₃P | [1][2][4] |

| Molecular Weight | 229.21 g/mol | [1][2][5] |

| IUPAC Name | 4-diethoxyphosphorylaniline | [1] |

| Synonyms | Diethyl(4-aminophenyl)phosphonate, 4-(Diethoxyphosphoryl)aniline | [1][5][6] |

| InChI Key | OIGQTUBEBRLSOX-UHFFFAOYSA-N | [1][2][5] |

Core Physicochemical Properties

The bulk properties of a compound dictate its behavior in various experimental and processing conditions. The data presented here are derived from publicly available databases and supplier specifications. It is noteworthy that some properties are predicted via computational models and should be confirmed experimentally for critical applications.

| Property | Value | Comments | Source |

| Appearance | Yellow to brown solid/crystalline powder | Color may vary with purity. | [2][7] |

| Melting Point | 47-50 °C | Experimental value. | [2] |

| Boiling Point | 341.6 ± 25.0 °C | Predicted value at standard pressure. | [2] |

| Density | 1.15 ± 0.1 g/cm³ | Predicted value. | [2] |

| pKa | 2.51 ± 0.10 | Predicted value, corresponding to the protonation of the aromatic amine. | [2] |

| Solubility | Insoluble in water; Soluble in methylene chloride, acetone, benzene. | Inferred from related compounds and structural analysis. | [7] |

| Sensitivity | Moisture Sensitive | Requires handling under inert, dry conditions. | [2] |

| Storage | Room temperature, in a dark place, under an inert atmosphere. | To prevent degradation from moisture and light. | [2][3] |

Causality and Insights

-

Melting Point: The relatively low melting point of 47-50 °C is indicative of moderate intermolecular forces in the crystalline solid.[2] This facilitates handling as a solid but also suggests it can be readily melted for certain reaction types.

-

Solubility: The presence of two ethyl ester groups imparts significant nonpolar character, making the molecule soluble in common organic solvents like dichloromethane and acetone.[7] Conversely, these groups limit its solubility in water. The polar amino group provides some capacity for hydrogen bonding, but it is insufficient to overcome the hydrophobicity of the rest of the molecule.

-

pKa and Basicity: The predicted pKa of 2.51 is for the equilibrium between the protonated anilinium cation and the neutral amine.[2] This low value, compared to a typical alkyl amine (pKa ~10-11), is a direct consequence of the lone pair on the nitrogen atom being delocalized into the aromatic π-system. This delocalization stabilizes the neutral form, making it a weaker base. This property is critical for planning reactions, as the amine will only be significantly protonated under strongly acidic conditions (pH < 2.5).

Caption: pKa-dependent equilibrium of the amino group.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following sections detail the expected and reported spectral characteristics for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A KBr-pellet FTIR spectrum is available for this compound.[1]

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

-

Aromatic C-H Stretching: A sharp band or series of bands just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range, from the ethyl groups.

-

P=O Stretching: A very strong, characteristic absorption band is expected between 1200-1260 cm⁻¹. This is one of the most prominent peaks in the spectrum of an organophosphonate.

-

P-O-C Stretching: Strong bands typically found in the 1000-1050 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the 1500-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show:

-

Aromatic Protons: Two sets of doublets in the aromatic region (~6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating -NH₂ group will be shifted upfield compared to those ortho to the electron-withdrawing phosphonate group.

-

-NH₂ Protons: A broad singlet, whose chemical shift is concentration and solvent dependent, typically between 3.5-5.0 ppm.

-

-OCH₂- Protons: A multiplet (quartet of doublets due to coupling to both the methyl protons and the phosphorus atom) around 4.0 ppm.

-

-CH₃ Protons: A triplet around 1.3 ppm, resulting from coupling to the adjacent methylene protons.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (four signals due to symmetry) and the two different carbons of the ethyl groups.

-

³¹P NMR: Phosphorus-31 NMR is a highly specific technique for phosphorus-containing compounds. A single resonance is expected for this compound, typically in the range of +15 to +25 ppm (relative to 85% H₃PO₄).[1] The availability of a ³¹P NMR spectrum provides an excellent method for assessing purity.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 229.21) should be observable, especially with soft ionization techniques like Electrospray Ionization (ESI).

-

Fragmentation Pattern: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), characteristic fragmentation patterns would include the loss of ethoxy groups (-OC₂H₅), ethylene (-C₂H₄) from the ethyl esters, and fragmentation of the aromatic ring.[1]

Methodologies for Physicochemical Characterization

To ensure scientific integrity, properties must be determined using validated, reproducible methods. The following section provides step-by-step protocols for key analytical procedures.

Protocol: Melting Point Determination (Capillary Method)

This method provides a precise melting range, which is a critical indicator of purity.

Expertise & Rationale: The use of a slow heating rate near the expected melting point is crucial. A rapid temperature ramp can lead to an artificially broad and elevated melting range due to thermal lag between the heating block, the thermometer, and the sample.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A non-powdered sample will pack unevenly and melt non-uniformly.

-

Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 2-3 mm.

-

Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.

-

Measurement:

-

Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (i.e., to ~30°C).

-

Reduce the heating rate to 1-2°C per minute. This slow rate ensures thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (< 2°C).

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility, essential for drug development and environmental fate studies.

Expertise & Rationale: This method is designed to achieve a true equilibrium between the solid solute and the saturated solution. The extended equilibration time (24-48 hours) is necessary to overcome kinetic barriers to dissolution. Temperature control is critical as solubility is highly temperature-dependent.

-

Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer system) in a sealed, inert vial. "Excess" ensures that undissolved solid remains at the end of the experiment.

-

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample at the controlled temperature to pellet the solid. This step is critical to avoid sampling suspended solid particles.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile) and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This compound is a solid crystalline material with a low melting point and predictable solubility in organic solvents. Its key chemical features are a weakly basic aromatic amine and a phosphonate ester group, both of which can be readily identified through standard spectroscopic techniques like IR, NMR, and MS. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to handle, characterize, and strategically employ this versatile compound in their synthetic and developmental endeavors. Adherence to the described protocols will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity.

References

- ChemBK. (2024). Phosphonic acid, [(4-aminophenyl)methyl]-, diethyl ester. Retrieved from ChemBK.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). Diethyl p-aminobenzylphosphonate. National Center for Biotechnology Information.

- ResearchGate. (n.d.). IR spectra of diethyl [1-(4-methoxyphenyl)-1-(4-methlphenylamino)]-methylphosphonate.

- ResearchGate. (n.d.). 1HNMR spectra of diethyl[1-(4-chlorophenyl)-1-(4-methyl phenylamino)]-methyl phosphonates.

- ResearchGate. (n.d.). Overview of different analytical methods for the detection of diverse phosphonates.

- Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?.

- PubChem. (n.d.). Diethyl (4-cyanophenyl)phosphonate. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- NIST. (n.d.). diethyl (4-methylbenzyl)phosphonate. NIST WebBook.

- AbacipharmTech. (n.d.). This compound.

- Liquid chromatography–mass spectrometry (LC–MS). (n.d.). (4-Aminophenyl)phosphonic Acid-200mg.

- Wikipedia. (n.d.). Diethylphosphite.

- Semantic Scholar. (2025). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish.

- ResearchGate. (n.d.). IR spectra of the phosphonate ligands.

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. analytical methods.

- NIST. (n.d.). Diethyl phosphite. NIST WebBook.

- EPFL. (n.d.). pKa Data Compiled by R. Williams.

Sources

- 1. This compound | C10H16NO3P | CID 273213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound , 95% , 42822-57-1 - CookeChem [cookechem.com]

- 3. 42822-57-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. DIETHYL(4-AMINOPHENYL)PHOSPHONATE | CymitQuimica [cymitquimica.com]

- 6. 42822-57-1 CAS MSDS (DIETHYL(4-AMINOPHENYL)PHOSPHONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

Diethyl (4-aminophenyl)phosphonate CAS number and identifiers

An In-Depth Technical Guide to Diethyl (4-aminophenyl)phosphonate for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organophosphorus compound of significant interest in synthetic organic and medicinal chemistry. Characterized by a diethyl phosphonate group attached to an aniline ring, this molecule serves as a versatile building block for the synthesis of more complex structures. Its utility stems from the presence of two key functional groups: a reactive primary amine on the aromatic ring and the phosphonate ester moiety. The phosphonate group is a well-established bioisostere for phosphate and carboxylate groups, a property that medicinal chemists leverage to design novel therapeutics with improved stability and pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Core Identifiers and Chemical Properties

Accurate identification is paramount for regulatory compliance, procurement, and scientific documentation. The essential identifiers for this compound are summarized below.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 42822-57-1 | [3][4] |

| Molecular Formula | C₁₀H₁₆NO₃P | [3][5] |

| IUPAC Name | 4-diethoxyphosphorylaniline | [5] |

| Molecular Weight | 229.21 g/mol | [4][5] |

| InChI Key | OIGQTUBEBRLSOX-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | CCOP(=O)(C1=CC=C(C=C1)N)OCC | [3][5] |

| MDL Number | MFCD00272195 | [4] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Solid | [6] |

| Calculated XLogP3 | 1.1 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 5 | [5] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not typically a one-step process. A common and logical synthetic strategy involves a two-step sequence: first, the formation of a carbon-phosphorus bond to create a nitro-substituted precursor, followed by the reduction of the nitro group to the desired primary amine.

-

Step 1: Synthesis of Diethyl (4-nitrophenyl)phosphonate via Michaelis-Arbuzov Reaction. The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for creating C-P bonds.[7][8] In this context, it involves the reaction of a trialkyl phosphite (e.g., triethyl phosphite) with an activated aryl halide (e.g., 4-nitro-1-iodobenzene or 4-nitro-1-bromobenzene). The reaction can be promoted thermally or with a metal catalyst, such as palladium or copper.[9]

-

Step 2: Reduction of the Nitro Group. The nitro group of the resulting Diethyl (4-nitrophenyl)phosphonate[10] is then reduced to the amine. Catalytic hydrogenation is a highly effective and clean method for this transformation. Various catalysts can be employed, including palladium on carbon (Pd/C), platinum oxide (PtO₂), or more modern earth-abundant metal catalysts like iron oxide.[6][11] This step must be selective to avoid reduction of the aromatic ring or cleavage of the phosphonate ester bonds.

Below is a representative workflow and a generalized experimental protocol based on these established chemical transformations.

Caption: General two-step synthesis workflow for this compound.

Generalized Laboratory Protocol

Disclaimer: This protocol is a generalized representation and should be adapted and optimized based on laboratory-specific conditions and safety assessments. All work should be performed in a well-ventilated fume hood by trained personnel.

Part A: Synthesis of Diethyl (4-nitrophenyl)phosphonate

-

Reaction Setup: To a dry, three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-halonitrobenzene (1.0 eq), a suitable catalyst such as Palladium(II) acetate (0.02 eq), and a ligand like Xantphos (0.04 eq).

-

Reagent Addition: Purge the flask with nitrogen. Add triethyl phosphite (1.5 eq) and a high-boiling point solvent like toluene.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: After cooling to room temperature, filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield Diethyl (4-nitrophenyl)phosphonate.[10]

Part B: Reduction to this compound

-

Reaction Setup: In a hydrogenation vessel, dissolve the Diethyl (4-nitrophenyl)phosphonate (1.0 eq) from Part A in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol% by weight) to the solution.

-

Hydrogenation: Seal the vessel and purge with nitrogen, then introduce hydrogen gas (H₂) to a pressure of 50-100 psi. Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling.

-

Monitoring and Completion: Monitor the reaction by TLC until the starting material is fully consumed. The uptake of hydrogen will also cease.

-

Workup and Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Final Product: Concentrate the filtrate under reduced pressure to yield this compound as the final product. Further purification is typically not necessary if the reaction goes to completion.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile synthetic intermediate. The primary amine provides a handle for a wide array of chemical modifications, making it a key starting material for building diverse molecular libraries.

-

Scaffold for Bioactive Molecules: The aminophosphonate scaffold is a privileged structure in medicinal chemistry. The amine can be acylated, alkylated, or used in coupling reactions to attach various pharmacophores. For instance, acylation with 4-nitrobenzoyl chloride has been used to synthesize precursors for other active molecules.[12]

-

Bioisostere of Amino Acids: Aminophosphonates are recognized as structural mimics of natural amino acids.[1] This mimicry allows them to act as inhibitors for enzymes that process amino acids, such as proteases, making them attractive candidates for drug design in oncology and virology.

-

Synthesis of α-Aminophosphonates: The amine can participate in Kabachnik-Fields or similar multi-component reactions with aldehydes and phosphites to generate more complex α-aminophosphonates, which are known for a wide range of pharmacological activities.[13]

-

Prodrug Development: The phosphonate moiety itself is often used in prodrug strategies. While the phosphonic acid is biologically active, its charged nature hinders cell membrane permeability. Esterifying it, as in this diethyl form, masks the charge, improving bioavailability. These ester groups can then be cleaved by cellular enzymes to release the active phosphonic acid.[2][14]

Sources

- 1. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound , 95% , 42822-57-1 - CookeChem [cookechem.com]

- 5. This compound | C10H16NO3P | CID 273213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydrogenation of nitroarenes using defined iron-phosphine catalysts. | Semantic Scholar [semanticscholar.org]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 10. Diethyl(4-nitrophenyl)phosphonate | C10H14NO5P | CID 284865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diethyl [(4-nitrobenzamido)(phenyl)methyl]phosphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in natural and synthetic phosphonate therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to Diethyl (4-aminophenyl)phosphonate for Researchers and Drug Development Professionals

Introduction

Diethyl (4-aminophenyl)phosphonate is an organophosphorus compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine on a phenyl ring directly attached to a phosphonate ester, makes it a versatile building block for the synthesis of novel bioactive molecules and functional polymers. Accurate and thorough characterization of this molecule is paramount for its effective application. This in-depth technical guide provides a comprehensive overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive identification and purity assessment of this compound. This guide is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and practical insights for data acquisition and interpretation.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure of this compound is crucial for interpreting its spectral data. The molecule consists of a central phosphorus atom bonded to a 4-aminophenyl group and two ethoxy groups. This arrangement gives rise to distinct signals in various spectroscopic analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra provide a wealth of information about its molecular framework.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Table 1: Typical ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ | ~7.0 |

| ~4.00 | Quintet (dq) | 4H | -O-CH₂ -CH₃ | ~7.0 (³JHH), ~7.5 (³JHP) |

| ~4.50 | Broad Singlet | 2H | -NH₂ | - |

| ~6.70 | Doublet of Doublets | 2H | Ar-H (ortho to NH₂) | ~8.5 (³JHH), ~3.0 (⁴JHP) |

| ~7.55 | Doublet of Doublets | 2H | Ar-H (ortho to P) | ~8.5 (³JHH), ~13.0 (³JHP) |

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary slightly depending on the solvent and concentration.

Expertise & Experience: The quintet-like appearance of the ethoxy methylene protons (-O-CH₂ -) is a result of coupling to both the adjacent methyl protons (triplet, ³JHH) and the phosphorus nucleus (doublet, ³JHP). This complex splitting pattern is a hallmark of diethyl phosphonates. The broadness of the amine (-NH₂) peak is due to quadrupole broadening and/or chemical exchange. The aromatic region shows two distinct signals due to the para-substitution pattern, with the protons closer to the phosphorus atom experiencing a larger phosphorus-hydrogen coupling constant (³JHP).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Typical ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | C-P Coupling (JCP, Hz) |

| ~16.0 | -O-CH₂-CH₃ | ~6.0 (³JCP) |

| ~62.0 | -O-CH₂ -CH₃ | ~5.0 (²JCP) |

| ~114.0 | C -NH₂ (ortho) | ~15.0 (³JCP) |

| ~118.0 | C -P (ipso) | ~190.0 (¹JCP) |

| ~133.0 | C -H (ortho to P) | ~10.0 (²JCP) |

| ~150.0 | C -NH₂ (ipso) | ~3.0 (⁴JCP) |

Note: Chemical shifts are referenced to TMS (0 ppm) and can vary slightly depending on the solvent and concentration.

Trustworthiness: The assignment of the carbon signals is validated by the characteristic carbon-phosphorus coupling constants (JCP). The largest coupling is observed for the carbon directly attached to the phosphorus atom (¹JCP), which is a definitive indicator of this connection. The two- and three-bond couplings (²JCP and ³JCP) further confirm the assignments of the ethoxy and aromatic carbons.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a highly specific technique for phosphorus-containing compounds.

Table 3: Typical ³¹P NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity |

| ~15-20 | Singlet (proton decoupled) |

Note: Chemical shifts are referenced to 85% H₃PO₄ (0 ppm).

Authoritative Grounding: The chemical shift of the phosphorus nucleus in diethyl aryl phosphonates is sensitive to the electronic nature of the substituents on the aromatic ring.[1] The electron-donating amino group in the para position increases the electron density at the phosphorus nucleus, resulting in a characteristic upfield shift compared to unsubstituted diethyl phenylphosphonate.[2]

Experimental Protocol for NMR Data Acquisition

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Typical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Doublet | N-H stretching (asymmetric and symmetric) |

| 3050-3000 | Weak | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |

| ~1240 | Strong | P=O stretching |

| ~1030 | Strong | P-O-C stretching |

| ~830 | Strong | para-disubstituted C-H out-of-plane bending |

Expertise & Experience: The presence of a strong absorption band around 1240 cm⁻¹ is characteristic of the P=O stretching vibration in phosphonates. The doublet in the 3400-3200 cm⁻¹ region is a clear indication of a primary amine. The strong band at approximately 830 cm⁻¹ is indicative of the para-substitution pattern on the benzene ring.

Experimental Protocol for Solid-State IR Spectroscopy (KBr Pellet Method)

This method is suitable for solid samples like this compound.

-

Grind: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Press: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Analyze: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Trustworthiness: A well-prepared KBr pellet should be transparent to minimize light scattering, which can distort the spectrum. The quality of the spectrum is highly dependent on the homogeneity of the sample-KBr mixture and the absence of moisture.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 229 | [M]⁺ (Molecular ion) |

| 200 | [M - C₂H₅]⁺ |

| 172 | [M - C₂H₅ - C₂H₄]⁺ |

| 154 | [M - 2(C₂H₅O) + H]⁺ |

| 108 | [H₂N-C₆H₄-P]⁺ |

| 92 | [H₂N-C₆H₄]⁺ |

Authoritative Grounding: The fragmentation of diethyl phosphonates often involves the loss of ethoxy groups and ethylene molecules via McLafferty-type rearrangements.[3] The presence of the molecular ion peak at m/z 229 confirms the molecular weight of the compound.

Fragmentation Pathway Visualization

Caption: A simplified proposed fragmentation pathway for this compound.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Injection: Inject a small volume of the solution into the GC-MS instrument.

-

Separation: The compound is vaporized and separated from any impurities on a GC column.

-

Ionization and Detection: The separated compound enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting fragments are detected.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. Each technique offers unique and complementary information, and together they allow for unambiguous structure confirmation and purity assessment. This guide provides the foundational knowledge and practical protocols for researchers to confidently acquire and interpret the spectral data of this important chemical entity, ensuring the integrity and reliability of their scientific endeavors.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 273213, Diethyl (4-aminophenyl)

- Copper-Catalyzed C-P Bond Construction via Direct Coupling of Phenylboronic Acids with H-Phosphonate Diesters. Org. Lett.2011, 13 (19), 5268–5271. [Link]2]

- University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Solids. [Link]4]

- Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. RSC Adv., 2020, 10, 26235-26240. [Link]6]

- Chemistry LibreTexts.

- ResearchGate. Electron Ionization Mass Spectra of Organophosphorus Compounds Part I: The Mass Fragmentation Pathways of Cyclic α-Aminophosphonates Monoester Containing 1,2,4-Triazinone Moiety. [Link]3]

- Iowa State University.

- JEOL Ltd.

Sources

An In-depth Technical Guide to Diethyl (4-aminophenyl)phosphonate: Molecular Structure, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Diethyl (4-aminophenyl)phosphonate, a versatile building block in medicinal chemistry and drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and spectral characterization. Furthermore, this guide will explore its application as a crucial intermediate in the synthesis of targeted enzyme inhibitors, offering insights for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Significance of the Phosphonate Moiety in Medicinal Chemistry

Phosphonates are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. This structural feature renders them resistant to enzymatic and chemical hydrolysis, making them excellent bioisosteres of phosphates, carboxylates, and tetrahedral transition states of enzymatic reactions.[1][2] Their ability to mimic natural substrates allows them to act as potent and selective inhibitors of various enzymes, a property extensively exploited in drug design.[3] this compound, with its reactive amino group and phosphonate ester functionality, serves as a key scaffold for the synthesis of a diverse range of bioactive molecules.[4][5]

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is the foundation of its chemical behavior and biological activity. This compound is a well-defined molecule with the following key identifiers and properties.

Molecular Formula and Structure

-

Molecular Formula: C₁₀H₁₆NO₃P[6]

-

Molecular Weight: 229.21 g/mol [7]

-

IUPAC Name: this compound[7]

-

CAS Number: 42822-57-1[6]

-

SMILES: CCOP(=O)(c1ccc(N)cc1)OCC[7]

-

InChI: 1S/C10H16NO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4,11H2,1-2H3[7]

The structure, depicted below, consists of a central phosphorus atom bonded to a 4-aminophenyl group, two ethoxy groups, and a phosphoryl oxygen.

Caption: 2D structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Melting Point | 47-50 °C | [8] |

| Boiling Point | 341.6 ± 25.0 °C (Predicted) | [8] |

| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [8] |

| Appearance | Yellow to brown solid | [8] |

| pKa | 2.51 ± 0.10 (Predicted) | [8] |

Synthesis of this compound

Conceptual Synthesis via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl or aryl halide.[9] A potential synthetic route to this compound could involve the reaction of a protected 4-haloaniline (e.g., N-acetyl-4-bromoaniline) with triethyl phosphite, followed by deprotection of the amino group.

Caption: Conceptual workflow for the synthesis of this compound.

Synthesis via Reduction of Diethyl (4-nitrophenyl)phosphonate

A documented method for preparing this compound involves the reduction of Diethyl (4-nitrophenyl)phosphonate. The nitro precursor can be synthesized via a Michaelis-Arbuzov reaction between 4-nitrobenzyl halide and triethyl phosphite.[10]

Experimental Protocol: Synthesis of Diethyl (4-nitrophenyl)phosphonate

-

Materials: 4-nitrobenzyl bromide, triethyl phosphite, solvent (e.g., toluene), nitrogen atmosphere.

-

Procedure:

-

To a solution of 4-nitrobenzyl bromide (1.0 eq) in anhydrous toluene under a nitrogen atmosphere, add triethyl phosphite (1.2 eq).

-

Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Diethyl (4-nitrophenyl)phosphonate.

-

Experimental Protocol: Reduction to this compound

-

Materials: Diethyl (4-nitrophenyl)phosphonate, reducing agent (e.g., H₂ gas with Pd/C catalyst, or SnCl₂ in ethanol), solvent (e.g., ethanol).

-

Procedure (Catalytic Hydrogenation):

-

Dissolve Diethyl (4-nitrophenyl)phosphonate in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until the theoretical amount of hydrogen is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the connectivity and chemical environment of the atoms.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the amino group protons, and the ethoxy group protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 6.5-8.0 ppm). The amino group protons will likely appear as a broad singlet. The methylene protons of the ethoxy groups will be a quartet due to coupling with the methyl protons, and the methyl protons will be a triplet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the ethoxy groups. The carbon attached to the phosphorus will show a characteristic C-P coupling constant.[11]

-

³¹P NMR: The phosphorus-31 NMR spectrum is a key diagnostic tool for phosphonates. For this compound, a single resonance is expected in the typical range for arylphosphonates. The chemical shift is sensitive to the electronic environment of the phosphorus atom.[12] For similar diethyl aryl phosphonates, the ³¹P chemical shift is reported to be in the range of δ 15-20 ppm (referenced to 85% H₃PO₄).[13]

Infrared (IR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch | 3400-3200 | Characteristic of the primary amine. Often appears as two bands. |

| C-H stretch (aromatic) | 3100-3000 | Aromatic C-H bonds. |

| C-H stretch (aliphatic) | 3000-2850 | C-H bonds of the ethyl groups. |

| P=O stretch | 1250-1200 | Strong absorption characteristic of the phosphoryl group.[14] |

| P-O-C stretch | 1050-1000 | Stretching vibrations of the P-O-C bonds. |

| C-N stretch | 1350-1250 | Aromatic amine C-N stretching. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 229. The fragmentation pattern would likely involve the loss of ethoxy groups and other characteristic cleavages of the phosphonate ester and the aminophenyl moiety.[15]

Applications in Drug Development

The primary utility of this compound in drug development lies in its role as a versatile synthetic intermediate.[5] The presence of both a nucleophilic amino group and a modifiable phosphonate ester allows for its incorporation into a wide array of more complex molecules with potential therapeutic applications.

Synthesis of Enzyme Inhibitors

A significant application of this compound is in the synthesis of phosphonic acid-containing enzyme inhibitors. The diethyl ester can be readily hydrolyzed to the corresponding phosphonic acid, a key pharmacophore for mimicking the tetrahedral transition state of substrate hydrolysis by enzymes such as proteases and phosphatases.[1]

For example, this compound has been utilized as a starting material for the synthesis of inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair.[4] The amino group provides a convenient handle for the attachment of various pharmacophoric groups through amide bond formation or other coupling reactions.

Caption: Synthetic utility in inhibitor design.

A Building Block for Diverse Scaffolds

The reactivity of the amino group allows for a variety of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

These transformations enable the synthesis of a library of compounds with diverse functionalities, which can be screened for biological activity against various therapeutic targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: The compound is classified as a skin and serious eye irritant, and may cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[17]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[16]

-

Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[18] It is also noted to be moisture-sensitive.[8]

-

In case of exposure:

-

Skin contact: Wash with soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[16]

-

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile molecule for researchers and professionals in drug development. Its stable phosphonate core, combined with a reactive amino group, provides a robust platform for the synthesis of a wide range of potential therapeutic agents, particularly enzyme inhibitors. A thorough understanding of its molecular structure, properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory. The continued exploration of this and similar phosphonate building blocks will undoubtedly contribute to the discovery of novel and effective medicines.

References

- Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine.

- PubChem. (n.d.). This compound.

- PubMed Central (PMC). (2022). Phosphonic acid-containing inhibitors of tyrosyl-DNA phosphodiesterase 1.

- BioHippo. (n.d.). This compound.

- Wikipedia. (n.d.). Michaelis–Arbuzov reaction.

- IJARI-IE. (2024). INVESTIGATE THE SPECTROSCOPY, THERMODYNAMICS PROPERTIES AND FUKUI FUNCTIONAL ANALYSIS OF PHOSPHONATE DERIVATIVE.

- ResearchGate. (2025). Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation....

- JEOL. (n.d.). NM230005E.

- ResearchGate. (n.d.). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates.

- Frontiers. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development.

- PubMed Central (PMC). (n.d.). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 3. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphonic acid-containing inhibitors of tyrosyl-DNA phosphodiesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ebiohippo.com [ebiohippo.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. This compound | C10H16NO3P | CID 273213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 42822-57-1 CAS MSDS (DIETHYL(4-AMINOPHENYL)PHOSPHONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jeol.com [jeol.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. ijariie.com [ijariie.com]

- 15. researchgate.net [researchgate.net]

- 16. combi-blocks.com [combi-blocks.com]

- 17. echemi.com [echemi.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility and Stability of Diethyl (4-aminophenyl)phosphonate

Preamble: Navigating the Physicochemical Landscape of a Key Synthetic Intermediate

Diethyl (4-aminophenyl)phosphonate is a molecule of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a versatile phosphonate ester moiety, renders it a valuable building block in the synthesis of novel compounds. However, the successful application of this intermediate is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. This guide provides a comprehensive overview of these characteristics, offering both theoretical insights and practical, field-proven methodologies for their assessment. As direct, quantitative experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and established principles of pharmaceutical analysis to provide a robust framework for its handling, formulation, and quality control.

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is paramount for any experimental design.

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₀H₁₆NO₃P | [1] |

| Molecular Weight | 229.21 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Melting Point | 47-50 °C | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. Moisture sensitive. | [2] |

Solubility Profile: A Guide to Solvent Selection and Sample Preparation

The solubility of this compound is dictated by the interplay of its polar amino and phosphonate groups and its nonpolar ethyl and phenyl moieties.

Qualitative Solubility

Based on available data for this and structurally similar compounds, a general solubility profile can be summarized as follows:

-

High Solubility: The compound is readily soluble in various organic solvents, including:

-

Limited Solubility/Insolubility: It exhibits poor solubility in water.[3][4] This is a critical consideration for applications in aqueous media.

Rationale Behind Solvent Selection

The choice of solvent is a critical first step in many experimental workflows. The high solubility in common organic solvents is advantageous for synthetic reactions and purification by chromatography. The limited aqueous solubility, however, necessitates careful consideration for biological assays or the preparation of aqueous stock solutions. For such applications, the use of co-solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) followed by serial dilution in aqueous buffers is a common and effective strategy.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a specified temperature.

Materials:

-

This compound

-

Selected solvent(s) (e.g., water, phosphate buffer pH 7.4, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Self-Validation: The protocol's integrity is maintained by ensuring that the amount of solid material remains in excess throughout the equilibration period and by validating the analytical method for accuracy, precision, and linearity.

Stability Profile and Forced Degradation Studies

Understanding the stability of this compound is crucial for defining its shelf-life, identifying appropriate storage conditions, and developing stability-indicating analytical methods. Forced degradation studies are an indispensable tool for elucidating potential degradation pathways.[5]

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The diethyl phosphonate ester is susceptible to both acid and base-catalyzed hydrolysis.[6] This would lead to the formation of the corresponding monoethyl ester and ultimately the (4-aminophenyl)phosphonic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.[2]

-

Oxidation: The aromatic amine group is prone to oxidation, which could lead to the formation of colored degradation products.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.[7]

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.[8]

Diagram of Predicted Degradation Pathways

Caption: Workflow for forced degradation studies and subsequent analysis.

Recommended Analytical Methodology: Stability-Indicating HPLC Method

A robust analytical method is essential for the accurate quantification of this compound and the separation of its potential degradation products. Based on the properties of the molecule and related compounds, a reversed-phase HPLC method is recommended. [9][10]

Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic acid in water | Provides a source of protons for good peak shape of the amine. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | Start with a low percentage of B, ramp up to a higher percentage to elute any less polar degradants, then return to initial conditions for re-equilibration. | A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products in a reasonable time with good resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection | UV at 254 nm or PDA detection | The aromatic ring provides strong UV absorbance. PDA allows for peak purity analysis. |

| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |

Method Validation: This proposed method would require full validation according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the principles and methodologies outlined here, derived from the study of analogous structures and established pharmaceutical guidelines, offer a solid foundation for researchers, scientists, and drug development professionals. The successful application of this versatile building block will be greatly enhanced by the systematic application of these analytical strategies to generate robust, in-house data, ensuring the quality and reliability of future research and development endeavors.

References

- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific

- Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. [Link]

- Full article: Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]

- Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.

- Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates.

- Phosphonates and Their Degradation by Microorganisms. SpringerLink. [Link]

- Photodegradation of phosphonates in w

- Acid-catalyzed hydrolysis of diethyl .alpha.-arylvinyl phosphates.

- The Hydrolysis of Phosphinates and Phosphon

- Phosphonates and Their Degradation by Microorganisms.

- Phosphonic acid, [(4-aminophenyl)methyl]-, diethyl ester. ChemBK. [Link]

- Thermal degradation of polylactide/aluminium diethylphosphin

- Thermal Degradation of Organophosphorus Flame Retardants. MDPI. [Link]

- The Hydrolysis of Phosphinates and Phosphonates: A Review.

- Photodegradation of phosphonates in water.

- Rates and mechanisms of hydrolysis of esters of phosphorous acid. Journal of the American Chemical Society. [Link]

- A VALIDATED STABILITY-INDICATING METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES AND ASSAY OF PAMIDRONATE SODIUM PENTAHYDRATE. Rasayan Journal of Chemistry. [Link]

- The Microbial Degradation of Natural and Anthropogenic Phosphon

- Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution.

- stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]

- Thermal Degradation of Organophosphorus Flame Retardants. Semantic Scholar. [Link]

- Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. Repositorio Académico - Universidad de Chile. [Link]

- Thermal decomposition of flame retarded formulations PA6/aluminum phosphinate/melamine polyphosphate/organomodified clay: Interactions between the constituents?

- HPLC Methods for analysis of Phosphonate ion.

- Diethyl (4-aminophenyl)

- PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository. [Link]

- Diethylphosphite. Wikipedia. [Link]

Sources

- 1. This compound | C10H16NO3P | CID 273213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 20074-79-7: Diethyl (4-aminobenzyl)phosphonate [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. Thermal degradation of polylactide/aluminium diethylphosphinate [open.metu.edu.tr]

- 6. mdpi.com [mdpi.com]

- 7. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. assets.fishersci.com [assets.fishersci.com]

A Technical Guide to the Biological Activity of Diethyl (4-aminophenyl)phosphonate and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary